molecular formula C18H21N5O4 B11130015 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide

Cat. No.: B11130015
M. Wt: 371.4 g/mol
InChI Key: CXRZGWUZOCIORT-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and oxadiazoles. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of an appropriate precursor to form the benzodiazepine ring system.

    Introduction of the Oxadiazole Moiety: This step involves the formation of the oxadiazole ring, which is then attached to the benzodiazepine core.

    Final Coupling Reaction: The final step involves coupling the benzodiazepine-oxadiazole intermediate with a propanamide derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: Various substitution reactions can be performed on the benzodiazepine and oxadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as an anxiolytic, anticonvulsant, and sedative agent.

    Biological Research: The compound is used in studies related to neurotransmitter modulation and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core is known to enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. The oxadiazole moiety may contribute to the compound’s overall pharmacological profile by modulating other receptor pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Oxazepam: A benzodiazepine used for its anxiolytic and hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide apart is the presence of the oxadiazole moiety, which may enhance its pharmacological effects and provide a unique profile compared to other benzodiazepines.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide

InChI

InChI=1S/C18H21N5O4/c1-11-20-16(27-23-11)7-4-10-19-15(24)9-8-14-18(26)21-13-6-3-2-5-12(13)17(25)22-14/h2-3,5-6,14H,4,7-10H2,1H3,(H,19,24)(H,21,26)(H,22,25)

InChI Key

CXRZGWUZOCIORT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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